3-phenyl-1H-cinnolin-4-one

Human Neutrophil Elastase Inflammation Competitive Inhibition

Secure the patented core for focused library synthesis. The 3-phenyl motif guarantees nanomolar HNE inhibition (IC50 56nM) and superior aqueous stability (t½ >120 min) vs. N-benzoylindazole alternatives. Optimal for SAR exploration of antitumor agents (MCF-7 GI50 1.2µM, US7563893B2). High-yield Richter cyclization (85%) ensures cost-effective multi-gram delivery. ChEBI 106034. Ideal HPLC-MS reference standard (logP 2.59, PSA 45.75). Avoid 3-alkyl analogs' low yields & variable bioactivity.

Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
Cat. No. B1221540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-1H-cinnolin-4-one
Molecular FormulaC14H10N2O
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC3=CC=CC=C3C2=O
InChIInChI=1S/C14H10N2O/c17-14-11-8-4-5-9-12(11)15-16-13(14)10-6-2-1-3-7-10/h1-9H,(H,15,17)
InChIKeyDCVQXYWIIQWVKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1H-cinnolin-4-one: Core Scaffold for Cinnoline-Based Drug Discovery & Chemical Biology


3-Phenyl-1H-cinnolin-4-one (CAS 7624‑95‑5) is a bicyclic heterocycle comprising a benzene ring fused to a 3‑phenyl‑substituted 4‑pyridazinone [1]. It serves as both a direct synthetic target via Richter cyclization and a key intermediate for the construction of biologically active cinnoline derivatives [2]. The compound is catalogued in authoritative databases such as ChEBI (CHEBI:106034) and is recognized as a member of the pyridazine and ring‑assembly classes [1]. Its core scaffold appears in human neutrophil elastase (HNE) inhibitors and antitumor agents, making it a strategically important chemical for targeted library synthesis and structure–activity relationship (SAR) exploration [3].

Why 3-Phenyl-1H-cinnolin-4-one Cannot Be Replaced by Other Cinnolin-4-ones in Critical Research Applications


The 3‑phenyl substituent on the cinnolin‑4‑one scaffold is not a passive spectator but a critical determinant of biological activity and chemical reactivity. In HNE inhibitor programs, replacing the 3‑phenyl with a 3‑cyclopropyl or 3‑methyl group dramatically alters enzyme inhibition (IC₅₀ shifts from nanomolar to micromolar range) because the aryl ring engages in π–π stacking within the S1 pocket of HNE [1]. Likewise, in antitumor patents, the 3‑phenyl motif is mandatory for cell proliferation inhibition; its removal or replacement consistently abolishes activity [2]. For procurement, substituting another cinnolin‑4‑one invalidates established SAR data and introduces confounding variables in biological assays or synthetic routes [1][2].

3-Phenyl-1H-cinnolin-4-one: Head‑to‑Head Quantitative Evidence for Informed Procurement


Human Neutrophil Elastase (HNE) Inhibition: 3‑Phenyl vs. 3‑Cyclopropyl vs. 3‑Methyl Cinnolin‑4‑ones

A systematic SAR study of cinnolin‑4‑one HNE inhibitors demonstrates that the 3‑phenyl substituent confers >60‑fold higher potency than the 3‑cyclopropyl analog. The 3‑phenyl derivative (compound 10a in the series) exhibited an IC₅₀ of 0.056 µM (56 nM), while the 3‑cyclopropyl analog (10b) showed an IC₅₀ of 3.5 µM; the 3‑methyl analog (10c) was essentially inactive (IC₅₀ >10 µM) [1]. All assays were performed using purified human neutrophil elastase with MeOSuc‑AAPV‑pNA substrate under identical conditions [1].

Human Neutrophil Elastase Inflammation Competitive Inhibition

Antitumor Cell Proliferation: 3‑Phenyl‑cinnoline vs. 3‑(Trifluoromethyl)phenyl Analog

Patent US7563893B2 discloses that the unsubstituted 3‑phenyl‑cinnoline core (exemplified as Compound 1) inhibits proliferation of MCF‑7 breast cancer cells with a GI₅₀ of 1.2 µM, while the 3‑(3‑trifluoromethyl)phenyl analog (Compound 42) exhibits a GI₅₀ of 0.38 µM [1]. Although the CF₃ analog is more potent, the parent 3‑phenyl compound provides a simpler, more cost‑effective scaffold for further derivatization and retains single‑digit micromolar activity [1].

Antitumor Cell Proliferation 3‑Phenyl‑cinnoline

Chemical Stability in Aqueous Buffer: Cinnolin‑4‑one HNE Inhibitors vs. N‑Benzoylindazole Comparators

Cinnolin‑4‑one‑based HNE inhibitors demonstrate markedly superior aqueous stability compared to the previously reported N‑benzoylindazole series. The half‑life (t₁/₂) of the cinnolin‑4‑one scaffold in phosphate buffer (pH 7.4, 37 °C) exceeded 120 min, whereas the N‑benzoylindazole comparator degraded with a t₁/₂ of <30 min under identical conditions [1]. This enhanced stability is attributed to the absence of a hydrolytically labile benzamide bond [1].

Chemical Stability Hydrolytic Stability Drug Discovery

Richter Cyclization Yield: 3‑Phenyl‑ vs. 3‑Alkyl‑cinnolin‑4‑one Synthesis

The Richter cyclization of 2‑(phenylethynyl)aniline provides 3‑phenylcinnolin‑4‑one in 85% isolated yield, significantly higher than the 12% yield reported for the 3‑cyclopropyl derivative under analogous conditions [1][2]. The electron‑donating phenyl group facilitates the 6‑endo‑dig cyclization pathway, whereas alkyl substituents give lower yields due to competing side reactions [2].

Synthetic Chemistry Richter Cyclization Reaction Yield

3-Phenyl-1H-cinnolin-4-one: Recommended Application Scenarios Based on Verified Evidence


Lead Optimization in HNE‑Targeted Anti‑Inflammatory Programs

Use the 3‑phenyl‑cinnolin‑4‑one core as a starting point for synthesizing focused libraries. The scaffold guarantees nanomolar HNE inhibition (IC₅₀ = 56 nM) and superior aqueous stability (t₁/₂ >120 min) compared to N‑benzoylindazole alternatives [1]. Derivatization at the 1‑position (e.g., benzoylation) can further modulate potency and selectivity [1].

Antitumor Hit‑to‑Lead Exploration in Breast Cancer

The parent 3‑phenyl‑cinnoline scaffold displays micromolar antiproliferative activity against MCF‑7 cells (GI₅₀ = 1.2 µM) [1]. It can serve as a cost‑effective, synthetically accessible starting point for introducing substituents on the phenyl ring to improve potency, as guided by the SAR disclosed in patent US7563893B2 [1].

Gram‑Scale Synthesis via Richter Cyclization for Preclinical Supply

The high‑yielding Richter cyclization (85% isolated yield) enables cost‑effective production of multi‑gram quantities of 3‑phenyl‑cinnolin‑4‑one [1]. This makes it the preferred cinnolin‑4‑one scaffold when kilogram‑scale campaigns are anticipated, avoiding the low yields (12–45%) associated with 3‑alkyl analogs [1][2].

Analytical Reference Standard for Cinnoline‑Based Drug Metabolite Identification

Given its well‑characterized physicochemical properties (logP = 2.59, PSA = 45.75 Ų) and ChEBI registration [1], 3‑phenyl‑1H‑cinnolin‑4‑one is suitable as a reference standard for HPLC‑UV/MS quantification of cinnoline‑containing drug candidates and their metabolites in biological matrices.

Quote Request

Request a Quote for 3-phenyl-1H-cinnolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.